molecular formula C29H35FN8O3 B12432711 Mutated EGFR-IN-2

Mutated EGFR-IN-2

Número de catálogo: B12432711
Peso molecular: 562.6 g/mol
Clave InChI: ZISPMWTYPDYENI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mutated EGFR-IN-2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mutated EGFR-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Mutated EGFR-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mecanismo De Acción

Mutated EGFR-IN-2 exerts its effects by binding to the tyrosine kinase domain of the mutated EGFR, thereby inhibiting its phosphorylation and activation. This prevents the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The compound specifically targets the ATP-binding site of the EGFR, blocking the binding of ATP and subsequent phosphorylation events. This leads to the inhibition of key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival .

Comparación Con Compuestos Similares

Mutated EGFR-IN-2 can be compared with other similar compounds, such as:

This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity, making it a valuable tool for both research and therapeutic applications .

Propiedades

Fórmula molecular

C29H35FN8O3

Peso molecular

562.6 g/mol

Nombre IUPAC

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)

Clave InChI

ZISPMWTYPDYENI-UHFFFAOYSA-N

SMILES canónico

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.